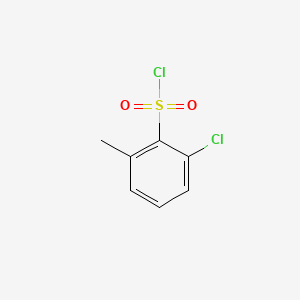

2-Chloro-6-methylbenzenesulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-6-methylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2O2S/c1-5-3-2-4-6(8)7(5)12(9,10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJVZVTWCAGCLCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70577476 | |

| Record name | 2-Chloro-6-methylbenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70577476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25300-37-2 | |

| Record name | 2-Chloro-6-methylbenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70577476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 25300-37-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 2-Chloro-6-methylbenzenesulfonyl chloride

An in-depth technical guide on the synthesis and characterization of 2-Chloro-6-methylbenzenesulfonyl chloride.

This guide provides a comprehensive overview of the synthesis and characterization of this compound, a key intermediate in the development of various pharmaceutical compounds. We will delve into the synthetic pathways, purification techniques, and analytical characterization of this molecule, offering insights grounded in established chemical principles.

Introduction: Significance of this compound

This compound is a vital building block in organic synthesis, particularly in medicinal chemistry. Its utility stems from the presence of the sulfonyl chloride group, a versatile functional group that readily reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively. These moieties are present in a wide array of therapeutic agents, including antibiotics, diuretics, and anticonvulsants. The specific substitution pattern of the aromatic ring—a chlorine atom and a methyl group ortho to the sulfonyl chloride—imparts unique steric and electronic properties that can be exploited to fine-tune the pharmacological profile of drug candidates.

The synthesis of this intermediate, therefore, is a critical first step in the discovery and development of new medicines. A robust and well-characterized synthetic route is paramount to ensure the quality and purity of the final active pharmaceutical ingredient (API).

Synthetic Methodology: A Two-Step Approach

The most common and efficient synthesis of this compound proceeds via a two-step sequence starting from 2-chloro-6-methylaniline. This process involves a diazotization reaction followed by a copper-catalyzed sulfonyl chloride formation.

Step 1: Diazotization of 2-Chloro-6-methylaniline

The initial step is the conversion of the primary aromatic amine, 2-chloro-6-methylaniline, into a diazonium salt. This is achieved by treating the aniline with sodium nitrite in the presence of a strong acid, typically hydrochloric acid, at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt.

Reaction Mechanism:

Figure 1: Diazotization of 2-chloro-6-methylaniline.

The nitrous acid, generated in situ from sodium nitrite and hydrochloric acid, reacts with the amino group to form an N-nitrosamine, which then tautomerizes and eliminates water to yield the diazonium ion. The low temperature is crucial to prevent the premature decomposition of the diazonium salt.

Step 2: Sulfonyl Chloride Formation (Meerwein Reaction)

The resulting diazonium salt is then subjected to a copper-catalyzed reaction with sulfur dioxide in the presence of a suitable solvent, such as acetic acid. This reaction, a variation of the Meerwein arylation, introduces the sulfonyl chloride group onto the aromatic ring.

Reaction Mechanism:

Figure 2: Formation of the sulfonyl chloride.

The copper(II) chloride acts as a catalyst, facilitating the radical-mediated addition of sulfur dioxide to the aryl diazonium salt, followed by the extrusion of nitrogen gas and subsequent formation of the sulfonyl chloride.

Experimental Protocol

This protocol outlines the laboratory-scale synthesis of this compound.

Materials:

-

2-Chloro-6-methylaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sulfur Dioxide (SO₂)

-

Copper(II) Chloride (CuCl₂)

-

Acetic Acid

-

Ice

-

Dichloromethane (CH₂Cl₂)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Sodium Sulfate (Na₂SO₄) (anhydrous)

-

Distilled Water

Procedure:

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-chloro-6-methylaniline (1 equivalent).

-

Add concentrated hydrochloric acid (3 equivalents) and water. Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

-

Sulfonyl Chloride Formation:

-

In a separate flask, prepare a solution of copper(II) chloride (0.1 equivalents) in acetic acid.

-

Bubble sulfur dioxide gas through this solution until saturation.

-

Slowly add the cold diazonium salt solution to the sulfur dioxide/copper(II) chloride solution. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

-

Work-up and Purification:

-

Pour the reaction mixture into ice-water.

-

Extract the product with dichloromethane (3 x volume).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent like hexane.

-

Characterization

The identity and purity of the synthesized this compound must be confirmed using various analytical techniques.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will provide information about the number and environment of the protons on the aromatic ring and the methyl group. The aromatic protons will appear as a multiplet in the range of 7.2-7.8 ppm, while the methyl protons will appear as a singlet around 2.6 ppm.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, confirming the carbon framework.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum will show characteristic absorption bands for the sulfonyl chloride group. Strong asymmetric and symmetric stretching vibrations for the S=O bonds are expected around 1380 cm⁻¹ and 1180 cm⁻¹, respectively. A band for the S-Cl stretch will appear around 600 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show the molecular ion peak (M⁺) and characteristic isotopic peaks due to the presence of chlorine.

-

Physical Properties

The physical properties of the synthesized compound should be compared with literature values.

| Property | Value |

| Appearance | White to off-white solid or colorless oil |

| Molecular Weight | 225.09 g/mol |

| Melting Point | 36-38 °C |

| Boiling Point | 135-137 °C at 10 mmHg |

Safety Considerations

-

This compound is a corrosive and lachrymatory substance. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

The synthesis should be performed in a well-ventilated fume hood.

-

Diazonium salts are potentially explosive, especially when dry. Do not isolate the diazonium salt intermediate.

-

Sulfur dioxide is a toxic and corrosive gas. Handle with extreme care in a fume hood.

Conclusion

The synthesis of this compound via the diazotization of 2-chloro-6-methylaniline followed by a copper-catalyzed sulfonylation is a reliable and well-established method. Careful control of reaction conditions, particularly temperature, is crucial for a successful outcome. Thorough characterization using a combination of spectroscopic and physical methods is essential to confirm the identity and purity of the final product, ensuring its suitability for downstream applications in pharmaceutical research and development.

References

-

Ullmann, F., & Borsum, W. (1902). Ueber die Darstellung von aromatischen Sulfonsäuren aus den entsprechenden primären Aminen. Berichte der deutschen chemischen Gesellschaft, 35(3), 2877–2882. [Link]

-

Meerwein, H., Buchner, E., & van Emster, K. (1939). Über die Einwirkung von aromatischen Diazoverbindungen auf α,β-ungesättigte Carbonylverbindungen. Journal für Praktische Chemie, 152(1-5), 237–266. [Link]

- Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-6-methylbenzenesulfonyl Chloride

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Chloro-6-methylbenzenesulfonyl chloride (CMSBC), a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the compound's structural characteristics, thermal properties, solubility, and spectral data. Methodologies for the determination of these properties are detailed, emphasizing the rationale behind experimental choices to ensure scientific integrity. Furthermore, this guide addresses the reactivity, safe handling, and storage of CMSBC, providing a holistic resource for its effective and safe utilization in a laboratory setting.

Introduction: The Significance of Substituted Benzenesulfonyl Chlorides

Benzenesulfonyl chlorides are a class of organosulfur compounds characterized by a -SO₂Cl functional group attached to a benzene ring.[2] Their significance in organic synthesis stems from the electrophilic nature of the sulfur atom, making them highly reactive towards a wide range of nucleophiles.[3] This reactivity is harnessed in the formation of sulfonamides and sulfonate esters, moieties that are integral to the structure of numerous biologically active molecules.[4][5]

This compound (CMSBC) is a disubstituted derivative with the chlorine and methyl groups positioned ortho to the sulfonyl chloride functionality. This specific substitution pattern influences the compound's reactivity and physical properties. The presence of the ortho-methyl group, for instance, can introduce steric effects that modulate the reactivity of the sulfonyl chloride group. This guide will delve into the specific physicochemical characteristics of CMSBC, providing a foundational understanding for its application in complex synthetic pathways.

Molecular Structure and Identification

A thorough understanding of the molecular structure is fundamental to predicting and interpreting the physicochemical properties of a compound.

Chemical Identity

-

IUPAC Name: 2-chloro-6-methylbenzene-1-sulfonyl chloride[6]

-

CAS Number: 25300-37-2[6]

-

Molecular Weight: 225.09 g/mol [8]

-

Synonyms: this compound, 6-Chloro-o-toluenesulfonyl chloride[9]

Structural Representation

The structural formula of this compound is depicted below:

Sources

- 1. nbinno.com [nbinno.com]

- 2. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. This compound, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. chembk.com [chembk.com]

- 8. chemscene.com [chemscene.com]

- 9. 25300-37-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

An In-depth Technical Guide to 2-Chloro-6-methylbenzenesulfonyl chloride

Abstract: This technical guide provides a comprehensive overview of 2-Chloro-6-methylbenzenesulfonyl chloride, a key reagent in synthetic organic chemistry and drug discovery. We will delve into its core physicochemical properties, synthesis, reactivity, and applications, with a focus on the underlying chemical principles. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to facilitate its effective use in the laboratory.

Introduction and Core Identification

This compound is an organosulfur compound characterized by a benzene ring substituted with a sulfonyl chloride moiety, a chlorine atom, and a methyl group. Its strategic placement of substituents, particularly the ortho-methyl group, imparts unique reactivity that makes it a valuable building block for complex molecular architectures.

Below is the two-dimensional chemical structure of the molecule.

Caption: General Reaction of Sulfonyl Chlorides.

The Ortho-Alkyl Effect: A Counterintuitive Acceleration

A critical insight for researchers using this reagent is the effect of the ortho-methyl group. While one might predict that the steric bulk of an ortho-substituent would hinder the approach of a nucleophile and thus slow the reaction rate, the opposite is often observed for arenesulfonyl chlorides. Research has shown that ortho-alkyl groups can cause a noticeable acceleration of the nucleophilic substitution reaction compared to the unsubstituted analogue. [6]

-

Mechanistic Rationale: This acceleration is attributed to the release of ground-state steric strain upon moving to the trigonal bipyramidal transition state. The ortho-substituent forces the sulfonyl group to adopt a conformation that is sterically strained. As the reaction proceeds towards the transition state, the geometry around the sulfur atom changes, allowing the substituents to move further apart, thus releasing this strain and lowering the activation energy of the reaction. [6]This makes reagents like this compound and the well-known 2,4,6-triisopropylbenzenesulfonyl chloride (Trisyl chloride) particularly effective coupling agents. [6]

Applications in Research and Development

The primary application of this compound is as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. [7] A. Synthesis of Bioactive Sulfonamides: The sulfonamide functional group is a privileged scaffold in medicinal chemistry, found in a wide array of drugs including antibiotics, diuretics, and anticonvulsants. [8]This reagent provides a direct route to novel sulfonamides with a specific substitution pattern on the aromatic ring. The chlorine and methyl groups can serve as handles for further modification or can influence the molecule's pharmacokinetic properties (e.g., lipophilicity, metabolic stability).

B. As a Protecting Group: The sulfonyl group can be used to protect amines. The resulting sulfonamide is stable to many reaction conditions but can be cleaved under specific reducing conditions.

C. As a Coupling Reagent: As discussed, sterically hindered sulfonyl chlorides are highly effective coupling (condensing) agents, particularly in oligonucleotide synthesis. [6]The enhanced reactivity facilitates the formation of phosphotriester linkages.

Experimental Protocol: Synthesis of a Representative Sulfonamide

This protocol describes a self-validating system for the synthesis of N-benzyl-2-chloro-6-methylbenzenesulfonamide, a representative reaction for this class of reagent.

Objective: To synthesize a sulfonamide via nucleophilic substitution.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.05 eq)

-

Triethylamine (TEA) or Pyridine (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and dissolve in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction.

-

Addition of Reagents: In a separate flask, dissolve benzylamine (1.05 eq) and TEA (1.5 eq) in anhydrous DCM. Add this solution dropwise to the stirred sulfonyl chloride solution over 15-20 minutes. The base (TEA) is essential to neutralize the HCl generated during the reaction. [8]4. Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

-

Workup - Quenching and Extraction:

-

Dilute the reaction mixture with additional DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess amine and TEA), water, saturated NaHCO₃ solution (to remove any remaining acid), and finally brine.

-

Separate the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

-

Characterization: Combine the pure fractions, concentrate the solvent, and dry the final product under high vacuum. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Caption: Experimental workflow for sulfonamide synthesis.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that requires careful handling.

-

Hazards: Causes severe skin burns and eye damage. [1][9][10]It is harmful if swallowed or in contact with skin and may cause respiratory irritation. [9]Reacts with water, potentially liberating toxic gas (HCl). [10]* Precautions for Safe Handling:

-

Work in a well-ventilated fume hood. [9] * Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [11][12] * Handle under an inert atmosphere (e.g., nitrogen) and protect from moisture. [9] * Avoid breathing vapors or mists. [9][10]* Storage Conditions:

-

Store in a tightly closed container in a dry, well-ventilated place. [9][13] * Keep away from water, strong bases, and strong oxidizing agents. [10] * Recommended storage is at ambient or room temperature. [1][5]

-

Conclusion

This compound is a valuable and reactive intermediate for synthetic chemists. Its utility is underpinned by the electrophilicity of the sulfonyl chloride group and enhanced by the ortho-alkyl effect, which accelerates key bond-forming reactions. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is essential for its safe and effective application in the synthesis of novel compounds for drug discovery and other areas of chemical research.

References

-

2-CHLORO-6-METHYLBENZENESULPHONYL CHLORIDE. ChemBK. [Link]

-

Benzenesulfonyl chloride, 2,4,6-trimethyl-. NIST WebBook. [Link]

-

Benzenesulfonyl chloride. Organic Syntheses Procedure. [Link]

-

2-Mesitylenesulfonyl chloride | C9H11ClO2S | CID 13046. PubChem. [Link]

-

Benzenesulfonyl chloride. Wikipedia. [Link]

-

Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. MDPI. [Link]

- CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides.

-

Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride... ResearchGate. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

-

Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. MDPI. [Link]

Sources

- 1. This compound, 98% | Fisher Scientific [fishersci.ca]

- 2. chemscene.com [chemscene.com]

- 3. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. 25300-37-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin [mdpi.com]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 13. fishersci.com [fishersci.com]

A Spectroscopic Guide to 2-Chloro-6-methylbenzenesulfonyl Chloride: In-Depth Analysis and Predicted Data for Researchers

This technical guide provides a comprehensive analysis of the expected spectral characteristics of 2-Chloro-6-methylbenzenesulfonyl chloride (CAS 25300-37-2), a key reagent in synthetic organic chemistry.[1][2][3][4][5][6][7] Given the limited availability of public, experimentally-derived spectra for this specific compound, this document leverages established spectroscopic principles and data from analogous structures to provide a robust, predictive guide for researchers, scientists, and professionals in drug development. The insights herein are designed to aid in the identification, characterization, and quality control of this important sulfonyl chloride derivative.

Molecular Structure and Spectroscopic Overview

This compound is an aromatic compound with the chemical formula C₇H₆Cl₂O₂S and a molecular weight of approximately 225.09 g/mol .[1][2][3][4][5][6][7] The molecule features a benzene ring substituted with a chlorine atom, a methyl group, and a sulfonyl chloride functional group, all in a sterically hindered arrangement. This unique substitution pattern dictates the distinct features of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectra.

The following diagram, generated using Graphviz, illustrates the molecular structure and numbering convention used throughout this guide.

Caption: Workflow for predicting the ¹H NMR spectrum.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Due to the lack of symmetry, six distinct aromatic carbon signals and one aliphatic carbon signal are expected.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon(s) | Predicted Chemical Shift (ppm) | Rationale |

| C -SO₂Cl | 140 - 145 | The carbon attached to the sulfonyl chloride group is significantly deshielded. |

| C -Cl | 135 - 140 | The carbon bearing the chlorine atom is also deshielded. |

| C -CH₃ | 138 - 142 | The carbon attached to the methyl group. |

| Aromatic C -H | 125 - 135 | The remaining three aromatic carbons will resonate in this region. |

| -C H₃ | 20 - 25 | The methyl carbon will appear in the aliphatic region. |

The prediction of ¹³C chemical shifts follows a similar logic to that of ¹H NMR, with a strong emphasis on the electronic effects of the substituents on the aromatic ring. [2][3][8][9][10]

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to ensure optimal resolution.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a 90° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum with a 45° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans (typically 1024 or more) to achieve a good signal-to-noise ratio.

-

Data Processing: Process the acquired free induction decays (FIDs) with an appropriate window function (e.g., exponential multiplication) and Fourier transform. Phase and baseline correct the spectra. Calibrate the chemical shift scale using the TMS signal.

Infrared (IR) Spectroscopy

Infrared spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the strong absorptions of the sulfonyl chloride group. [4][11][12] Table 3: Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3100 - 3000 | Aromatic C-H stretch | Medium to Weak |

| 2980 - 2880 | Aliphatic C-H stretch (-CH₃) | Medium to Weak |

| 1600 - 1450 | Aromatic C=C stretch | Medium to Strong |

| 1370 - 1390 | SO₂ asymmetric stretch | Strong |

| 1170 - 1190 | SO₂ symmetric stretch | Strong |

| 750 - 800 | C-Cl stretch | Strong |

| 550 - 600 | S-Cl stretch | Strong |

The strong absorptions from the SO₂ group are characteristic of sulfonyl chlorides and are a key diagnostic feature. [11]

Experimental Protocol for IR Spectroscopy (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean. Record a background spectrum.

-

Sample Application: Place a small drop of liquid this compound directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹, co-adding 16-32 scans for a good signal-to-noise ratio.

-

Data Processing: Perform a background subtraction and, if necessary, an ATR correction. Label the significant peaks.

The logical flow of an IR experiment is depicted below:

Caption: Experimental workflow for acquiring an IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure. Electron Ionization (EI) is a common technique for analyzing compounds of this type.

Table 4: Predicted Major Fragments in EI-MS

| m/z (mass-to-charge) | Proposed Fragment | Rationale |

| 224/226/228 | [M]⁺ | Molecular ion peak, showing the isotopic pattern for two chlorine atoms. |

| 189/191 | [M - Cl]⁺ | Loss of the chlorine atom from the sulfonyl chloride group. |

| 159/161 | [M - SO₂Cl]⁺ | Loss of the sulfonyl chloride radical. |

| 125 | [C₇H₆Cl]⁺ | Further fragmentation of the aromatic ring. |

| 99/101 | [SO₂Cl]⁺ | A fragment characteristic of the sulfonyl chloride group. |

The fragmentation of aromatic sulfonyl chlorides often involves the loss of SO₂. [13][14][15][16][17]The presence of two chlorine atoms (³⁵Cl and ³⁷Cl) will result in characteristic isotopic patterns for chlorine-containing fragments.

Experimental Protocol for Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Method: Use a gas chromatograph with a suitable capillary column (e.g., DB-5ms). Set an appropriate temperature program to ensure good separation and peak shape.

-

MS Method: Couple the GC to a mass spectrometer operating in Electron Ionization (EI) mode at 70 eV. Scan a mass range of m/z 40-300.

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the mass spectrum of this peak, paying close attention to the molecular ion and the fragmentation pattern.

Conclusion

This technical guide provides a detailed, predictive overview of the NMR, IR, and MS spectral data for this compound. By understanding these expected spectral features, researchers can more confidently identify and characterize this compound in their synthetic endeavors. The provided experimental protocols offer a standardized approach to acquiring high-quality spectral data. As with any predictive guide, it is recommended to confirm these findings with experimentally-derived data whenever possible.

References

-

ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. [Link]

-

Griffiths, L. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe. [Link]

-

Bovey, F. A. (1969). Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts. Analytical Chemistry. [Link]

-

Martin, G. E., & Zektzer, A. S. (1998). An algorithm for predicting the NMR shielding of protons over substituted benzene rings. Magnetic Resonance in Chemistry. [Link]

-

Chem LibreTexts. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

ChemBK. (2024, April 9). 2-CHLORO-6-METHYLBENZENESULPHONYL CHLORIDE. [Link]

-

ChemBK. (2024, April 9). 2-CHLORO-6-METHYLBENZENESULPHONYL CHLORIDE - Introduction. [Link]

-

ChemRxiv. (2020). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. [Link]

-

Canadian Science Publishing. (n.d.). THE SULFUR–CHLORINE STRETCHING BAND IN SULFONYL CHLORIDES. [Link]

-

ResearchGate. (n.d.). 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. [Link]

-

Columbia University. (n.d.). Synthesis of sulfonyl chloride substrate precursors. [https://www.columbia.edu/cu/chemistry/groups/lambert/ Nacsa_Lambert_ART_SI_20150519.pdf]([Link] Nacsa_Lambert_ART_SI_20150519.pdf)

-

Pacific Northwest National Laboratory. (n.d.). Sulfuryl chloride (SO₂Cl₂). [Link]

-

Pearson. (2023, September 5). How might you use 13C NMR spectroscopy to differentiate between t.... [Link]

-

SciSpace. (2013, October 22). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). [Link]

-

Canadian Journal of Chemistry. (n.d.). Mass Spectra of Some Sulfinate Esters and Sulfones. [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of P-Iodobenzene sulfonyl chloride. [Link]

-

Wikipedia. (n.d.). Benzenesulfonyl chloride. [Link]

-

ResearchGate. (n.d.). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. [Link]

-

Fisher Scientific. (n.d.). This compound, 98%. [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

-

ResearchGate. (n.d.). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. [Link]

-

NIST WebBook. (n.d.). Benzenesulfonyl chloride, 2,4,6-trimethyl-. [Link]

-

NIST WebBook. (n.d.). Benzenesulfonyl chloride, 2,4,6-trimethyl-. [Link]

-

PubChem. (n.d.). 2-Mesitylenesulfonyl chloride. [Link]

Sources

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. Proton coupled <sup>13</sup>C nmr is useful for assigning chemical shifts in substituted benzenes [morressier.com]

- 3. researchgate.net [researchgate.net]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. rsc.org [rsc.org]

- 6. This compound, 98% | Fisher Scientific [fishersci.ca]

- 7. chemscene.com [chemscene.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. How might you use 13C NMR spectroscopy to differentiate between t... | Study Prep in Pearson+ [pearson.com]

- 10. scispace.com [scispace.com]

- 11. acdlabs.com [acdlabs.com]

- 12. vpl.astro.washington.edu [vpl.astro.washington.edu]

- 13. benchchem.com [benchchem.com]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. researchgate.net [researchgate.net]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. researchgate.net [researchgate.net]

Solubility Profile of 2-Chloro-6-methylbenzenesulfonyl Chloride in Organic Solvents: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Chloro-6-methylbenzenesulfonyl chloride is a pivotal reagent in modern organic synthesis, particularly in the development of novel pharmaceutical agents. Its efficacy in synthetic protocols is fundamentally linked to its solubility in various organic media. This technical guide provides a comprehensive overview of the solubility characteristics of this compound. It synthesizes theoretical principles, qualitative solubility data derived from analogous structures, and a detailed, field-proven experimental protocol for quantitative solubility determination. This document is designed to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this compound in their work, ensuring predictable reaction kinetics, optimized yields, and streamlined purification processes.

Introduction

This compound (C₇H₆Cl₂O₂S) is a specialized sulfonylating agent employed in the synthesis of complex organic molecules.[1] Its utility is prominent in the construction of sulfonamides and sulfonate esters, moieties that are frequently incorporated into pharmacologically active compounds. The strategic placement of the chloro and methyl groups on the benzene ring imparts specific reactivity and steric properties, making it a valuable tool for medicinal chemists.

A thorough understanding of a reagent's solubility is a cornerstone of successful process development and scale-up in the pharmaceutical industry. Solubility dictates the choice of reaction solvent, influences reaction rates, and is critical for downstream processes such as crystallization, extraction, and chromatography.[2] Inadequate solubility can lead to heterogeneous reaction mixtures, resulting in poor reproducibility, reduced yields, and complex purification challenges. This guide addresses the critical need for a detailed understanding of the solubility of this compound, providing both theoretical grounding and practical experimental workflows.

Physicochemical Properties

The solubility of a compound is intrinsically linked to its physical and chemical properties. This compound is a moisture-sensitive compound, a crucial consideration for its handling and storage.[1] Key properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 25300-37-2 | [3][4] |

| Molecular Formula | C₇H₆Cl₂O₂S | [1][3] |

| Molar Mass | 225.09 g/mol | [1][5] |

| Appearance | Clear colorless to yellow liquid | [3] |

| Density | ~1.458 g/cm³ (Predicted) | [1] |

| Boiling Point | 132-134 °C at 0.5 mmHg | [1] |

| Refractive Index | 1.5790-1.5830 @ 20°C | [3] |

Theoretical Principles of Solubility

The principle of "like dissolves like" is the primary heuristic for predicting solubility.[2] This rule states that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.

The molecular structure of this compound features:

-

A Polar Sulfonyl Chloride Group (-SO₂Cl): This functional group is highly polar and electrophilic, capable of strong dipole-dipole interactions.

-

An Aromatic Benzene Ring: This large, nonpolar component contributes to van der Waals forces and can engage in π-stacking interactions.

-

A Chloro Group (-Cl): An electron-withdrawing and moderately polar group.

-

A Methyl Group (-CH₃): A nonpolar, electron-donating group.

The overall polarity is a composite of these features. The large aromatic ring and alkyl group suggest solubility in nonpolar to moderately polar solvents. The highly polar sulfonyl chloride group suggests compatibility with polar aprotic solvents that can solvate the dipole without reacting with the electrophilic sulfur center. Solubility in polar protic solvents like alcohols is possible, but the potential for solvolysis (reaction with the solvent) must be considered, especially at elevated temperatures. The compound is reported to be insoluble in water, which is consistent with the large, nonpolar organic framework.[1][6]

Predicted and Qualitative Solubility Profile

| Solvent Class | Example Solvent | Predicted Solubility | Rationale / Notes |

| Nonpolar Aromatic | Toluene, Benzene | Soluble | The aromatic ring of the solute has strong affinity for aromatic solvents. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | Good balance of polarity to dissolve the compound without significant reactivity.[6] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble | Ethers are effective at solvating a wide range of organic compounds.[6] |

| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile | Soluble | These solvents can solvate the polar sulfonyl chloride group without providing a reactive proton.[6] |

| Polar Protic | Methanol, Ethanol | Sparingly to Moderately Soluble | Potential for slow reaction (solvolysis) to form sulfonate esters. Use with caution. |

| Aqueous | Water | Insoluble | The large hydrophobic structure prevents dissolution in water.[1] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental procedure is required. The isothermal equilibrium shake-flask method is a robust and widely accepted technique for determining the solubility of a solid or liquid in a solvent.[8] This protocol ensures that the solvent becomes fully saturated with the solute at a constant temperature.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (≥98% purity)

-

Selected organic solvent (HPLC grade)

-

Scintillation vials or sealed flasks with screw caps

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or incubator

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or other quantitative analysis instrument (e.g., NMR).[8]

Methodology:

-

Preparation of Standard Solutions:

-

Accurately prepare a series of standard solutions of this compound in the chosen solvent at known concentrations.

-

Causality Explanation: These standards are essential for creating a calibration curve, which will be used to determine the concentration of the unknown saturated solution accurately.

-

-

Sample Preparation:

-

Add an excess amount of this compound to a series of vials (perform in triplicate for statistical validity). "Excess" means adding enough solute so that a solid or separate liquid phase remains visible after equilibrium is reached.

-

Accurately add a known volume or mass of the selected solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Causality Explanation: Using an excess of the solute ensures that the solvent becomes fully saturated, which is the definition of equilibrium solubility.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours). The time required should be sufficient to ensure equilibrium is reached, which can be confirmed by taking measurements at different time points (e.g., 24h, 48h, 72h) until the concentration remains constant.[8]

-

Causality Explanation: Constant temperature is critical because solubility is temperature-dependent.[8] Continuous agitation maximizes the surface area contact between the solute and solvent, accelerating the approach to equilibrium.

-

-

Sample Clarification:

-

Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for several hours to allow undissolved material to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial.

-

Causality Explanation: This step is critical to separate the saturated solution from any undissolved solute. Failure to do so will lead to erroneously high solubility values. The filter size ensures removal of fine particulates.

-

-

Quantification:

-

Accurately dilute the filtered, saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the standard solutions and the diluted sample solution using a validated analytical method (e.g., HPLC).

-

Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation:

-

Calculate the concentration of the original saturated solution by multiplying the determined concentration by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/100 g of solvent, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the isothermal shake-flask method for determining solubility.

Caption: Workflow for quantitative solubility determination via the isothermal shake-flask method.

Safety and Handling Considerations

This compound is a reactive and hazardous chemical. All handling should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE).

-

Hazards: The compound causes severe skin burns and eye damage. It is harmful if swallowed, inhaled, or in contact with skin.[1][9]

-

PPE: Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[9]

-

Handling: The compound is moisture-sensitive; handle under an inert atmosphere (e.g., nitrogen or argon) where possible.[1] Avoid contact with water, strong bases, and oxidizing agents.

-

Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, dry sand) and place in a sealed container for proper disposal. Do not use water.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

While quantitative solubility data for this compound is not widely published, a strong predictive understanding can be achieved through the application of fundamental chemical principles. It is expected to be soluble in common nonpolar and polar aprotic organic solvents and insoluble in water. For applications requiring precise solubility values, the detailed isothermal shake-flask protocol provided in this guide offers a reliable and scientifically sound methodology. Adherence to this protocol, combined with stringent safety practices, will enable researchers and drug development professionals to confidently and effectively utilize this important synthetic reagent.

References

- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube.

- ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?.

- ChemBK. (2024). 2-CHLORO-6-METHYLBENZENESULPHONYL CHLORIDE.

- University Website. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Course Material. (n.d.).

- Thermo Fisher Scientific. (n.d.). This compound, 98%.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Fisher Scientific. (n.d.). This compound, 98%.

- Solubility of Things. (n.d.). Benzenesulfonyl chloride.

- Sigma-Aldrich. (2025).

- Angene Chemical. (2025). Safety Data Sheet for 4-((Trifluoromethyl)sulfonyl)benzenesulfonyl chloride.

- Fisher Scientific. (2012).

- ChemicalBook. (n.d.). 25300-37-2(this compound) Product Description.

- Fisher Scientific. (n.d.). Safety Data Sheet for 3-Fluoro-4-methylbenzenesulfonyl chloride.

- Sigma-Aldrich. (n.d.). 2-Chlorobenzenesulfonyl chloride 97%.

- Santa Cruz Biotechnology. (n.d.). 2-methyl-6-methoxycarbonyl benzenesulfonyl chloride.

- ChemBK. (2024). 4-chloro-2-methylbenzenesulfonyl chloride.

- ResearchGate. (2010).

- Wikipedia. (n.d.). Benzenesulfonyl chloride.

- PubChem. (n.d.). 2-Mesitylenesulfonyl chloride.

- ChemScene. (n.d.). 2-Chloro-6-methylbenzene-1-sulfonyl chloride.

- ResearchGate. (n.d.).

- Organic Syntheses. (n.d.). Benzenesulfonyl chloride.

Sources

- 1. chembk.com [chembk.com]

- 2. chem.ws [chem.ws]

- 3. This compound, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound, 98% | Fisher Scientific [fishersci.ca]

- 6. chembk.com [chembk.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. youtube.com [youtube.com]

- 9. angenechemical.com [angenechemical.com]

A Technical Guide to 2-Chloro-6-methylbenzenesulfonyl Chloride: Sourcing, Synthesis, and Application for Pharmaceutical Research

Introduction: The Strategic Value of a Sterically Hindered Sulfonyl Chloride

2-Chloro-6-methylbenzenesulfonyl chloride (CAS No. 25300-37-2) is a highly reactive organosulfur compound that serves as a critical building block in modern organic synthesis, particularly within the realm of medicinal chemistry. Its chemical structure, featuring a sulfonyl chloride group flanked by both a chloro and a methyl substituent in the ortho positions, imparts significant steric hindrance. This unique arrangement governs its reactivity, often leading to improved selectivity in the formation of sulfonamides and other derivatives. For researchers in drug discovery, this reagent offers a pathway to novel molecular scaffolds with potential therapeutic activity. This guide provides an in-depth overview of its commercial availability, reliable synthesis protocols, and strategic applications in the development of biologically active compounds.

Core Compound Identity

| Property | Value | Source(s) |

| IUPAC Name | 2-chloro-6-methylbenzene-1-sulfonyl chloride | [1][2] |

| CAS Number | 25300-37-2 | [1][3] |

| Molecular Formula | C₇H₆Cl₂O₂S | [1][3] |

| Molecular Weight | 225.09 g/mol | [3] |

| Appearance | Clear colorless to yellow liquid | [1] |

| Boiling Point | 132-134°C at 0.5 mmHg | [4] |

| Refractive Index | 1.5790-1.5830 @ 20°C | [1] |

| SMILES | CC1=C(C(=CC=C1)Cl)S(=O)(=O)Cl | [3] |

Commercial Availability and Supplier Analysis

Procuring high-quality starting materials is a foundational requirement for reproducible research. This compound is available from several reputable chemical suppliers, typically at purities of 98% or greater. When sourcing this reagent, researchers should prioritize suppliers that provide comprehensive Certificates of Analysis (CoA), including purity assessment by titration or GC and spectroscopic data.

| Supplier | Typical Purity | Available Quantities | Notes |

| Thermo Fisher Scientific (Alfa Aesar) | 98% | 1 g, 5 g | Assay by titration confirmed at ≥97.5%.[1] |

| Sigma-Aldrich (Merck) | ≥97.0% | Custom Synthesis | Often listed under CAS 25300-37-2. |

| ChemScene | ≥95% | Custom Synthesis | Provides custom synthesis and commercial production services.[3] |

| P&S Chemicals | Custom | Bulk Quotation | Specializes in bulk and custom quantities for industrial applications.[2] |

| CymitQuimica | 95% | Research Quantities | Available as a solid form.[5] |

Synthesis Protocols for Laboratory-Scale Preparation

While commercially available, in-house synthesis may be required for specific research needs or scale-up. The two most logical and field-proven synthetic routes starting from common precursors are detailed below. The choice between them often depends on the availability and cost of the starting material—2-chlorotoluene versus 2-chloro-6-methylaniline.

Method 1: Electrophilic Aromatic Substitution via Chlorosulfonation of 2-Chlorotoluene

This is the most direct method, employing chlorosulfonic acid to introduce the sulfonyl chloride group onto the aromatic ring of 2-chlorotoluene. The directing effects of the chloro (ortho-, para-directing) and methyl (ortho-, para-directing) groups, combined with the steric bulk, favor sulfonation at the position between them.

Causality and Experimental Insight: The reaction is conducted at low temperatures to control the high reactivity of chlorosulfonic acid and minimize the formation of undesired sulfone byproducts. A significant excess of chlorosulfonic acid is used to act as both the reagent and the solvent, driving the reaction to completion. The workup procedure involving quenching on ice is critical for safely decomposing the excess reagent and precipitating the product, which is insoluble in the resulting aqueous acid.

Step-by-Step Protocol:

-

Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a gas trap (e.g., an inverted funnel over a beaker of sodium hydroxide solution) to neutralize the evolving HCl gas.

-

Reagent Charging: In a well-ventilated fume hood, charge the flask with chlorosulfonic acid (4.0 eq.). Cool the flask to 0-5°C using an ice-salt bath.

-

Addition of Substrate: Slowly add 2-chlorotoluene (1.0 eq.) dropwise from the addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 10°C. Vigorous stirring is essential to ensure proper mixing.

-

Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for an additional hour, then let it warm to room temperature and stir for another 2-3 hours to ensure the reaction goes to completion.

-

Work-up: Carefully and slowly pour the reaction mixture onto a large volume of crushed ice with stirring. The excess chlorosulfonic acid will decompose violently if the addition is too fast.

-

Extraction: The oily product should be extracted from the aqueous mixture with a solvent such as dichloromethane or chloroform (3x volumes).

-

Purification: Combine the organic layers, wash with cold water, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation to yield the final product.[6]

Method 2: Diazotization-Sulfonylation of 2-Chloro-6-methylaniline

This method, adapted from procedures for preparing aryl sulfonyl chlorides from anilines, is an excellent alternative if 2-chloro-6-methylaniline is the more accessible starting material.[7] The process involves converting the amine to a diazonium salt, which is then reacted in a solution saturated with sulfur dioxide and a copper(I) chloride catalyst to introduce the sulfonyl chloride group.

Causality and Experimental Insight: The formation of the diazonium salt is a classic reaction performed in acidic media at low temperatures (0–5 °C) to ensure the salt's stability. The subsequent Sandmeyer-type reaction requires a catalyst, typically CuCl, to facilitate the displacement of the diazonium group by a sulfur dioxide-derived species, which is then chlorinated.

Step-by-Step Protocol:

-

Diazotization: Dissolve 2-chloro-6-methylaniline (1.0 eq.) in a mixture of glacial acetic acid and concentrated hydrochloric acid. Cool the solution to 0-5°C in an ice-salt bath.

-

Nitrite Addition: Add a solution of sodium nitrite (1.1 eq.) in water dropwise, keeping the temperature below 5°C. Stir for 30 minutes after addition is complete; a positive test with starch-iodide paper should indicate a slight excess of nitrous acid.

-

Sulfur Dioxide Solution: In a separate, robust reaction vessel, prepare a solution of glacial acetic acid saturated with sulfur dioxide gas and containing a catalytic amount of copper(I) chloride (0.1 eq.).

-

Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the sulfur dioxide/CuCl solution with vigorous stirring. Control the rate of addition to manage the evolution of nitrogen gas.

-

Reaction Completion & Work-up: Allow the reaction to stir for several hours at room temperature. Pour the mixture into ice-water and extract the product with an appropriate organic solvent (e.g., ether or ethyl acetate).

-

Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product should be purified by vacuum distillation.[8]

Caption: Key synthetic routes to this compound.

Applications in Drug Discovery and Medicinal Chemistry

The primary utility of this compound in drug development lies in its function as a precursor to sterically hindered sulfonamides. The sulfonamide functional group is a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs. The reaction of this sulfonyl chloride with primary or secondary amines is a robust method for installing the 2-chloro-6-methylbenzenesulfonamide moiety onto a molecule of interest.

A pertinent research area involves the synthesis of novel benzenesulfonamide derivatives as potential anticancer agents. For example, studies have shown that N-(benzenesulfonyl)cyanamide derivatives can be reacted with various nucleophiles to generate compounds with significant cytotoxic effects against cancer cell lines.[9] The 2-chloro-6-methylbenzenesulfonyl scaffold can be used in a similar manner to generate novel molecular hybrids for biological screening. The steric hindrance provided by the ortho substituents can influence the conformational preferences of the final molecule, potentially leading to enhanced binding affinity and selectivity for a biological target.

The general synthetic workflow involves the nucleophilic substitution of the chloride on the sulfonyl group by an amine, typically in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct.

Caption: General reaction for synthesizing bioactive sulfonamides.

Safety, Handling, and Storage

This compound is a hazardous substance and must be handled with appropriate precautions in a well-ventilated chemical fume hood.

-

Hazards: The compound is corrosive and causes severe skin burns and eye damage. It is toxic if swallowed or in contact with skin and can be fatal if inhaled. It may also cause an allergic skin reaction and respiratory irritation.[10]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat. For operations with a risk of aerosol generation, respiratory protection may be necessary.[10]

-

Handling: This reagent is moisture-sensitive and reacts with water, including atmospheric moisture, to produce hydrochloric acid and the corresponding sulfonic acid. Handle under an inert atmosphere (e.g., nitrogen or argon) where possible. Avoid contact with acids, strong oxidizing agents, strong bases, and alcohols.[10]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. Recommended storage is often under refrigeration (2-8°C).[10]

-

Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, dry sand) and place in a suitable container for chemical waste disposal. Do not use combustible materials like sawdust. Ensure the area is well-ventilated.[10]

Conclusion

This compound is a valuable, albeit hazardous, reagent for the synthesis of complex organic molecules. Its commercial availability from key suppliers facilitates its use in research, while established chemical principles allow for its reliable synthesis in the laboratory. For drug development professionals, its primary value is as a building block for creating sterically constrained sulfonamides, a class of compounds with proven therapeutic importance. By understanding its properties, synthesis, and safe handling, researchers can effectively leverage this reagent to advance the discovery of novel pharmaceutical agents.

References

-

King, J. F., & Rathore, R. (1991). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 69(6), 1044-1052. Available from: [Link]

-

Żołnowska, B., Sławiński, J., Belka, M., Bączek, T., Chojnacki, J., & Kawiak, A. (2023). Novel 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide Derivatives: Synthesis, Molecular Structure, Anticancer Activity and Metabolic Stability. Molecules, 28(12), 4649. Available from: [Link]

- Lisy, J. M. (1978). Preparation of 2-chloro-4-toluenesulfonyl chloride. U.S. Patent No. 4,131,619.

-

Vedejs, E., et al. (2017). Synthesis of sulfonyl chloride substrate precursors. Supporting Information. Available from: [Link]

-

Clarke, H. T., Babcock, G. S., & Murray, T. F. (1921). Benzenesulfonyl chloride. Organic Syntheses, 1, 85. Available from: [Link]

-

P&S Chemicals. (n.d.). Product information, this compound. Available from: [Link]

-

ChemBK. (n.d.). This compound. Available from: [Link]

Sources

- 1. L07629.03 [thermofisher.com]

- 2. pschemicals.com [pschemicals.com]

- 3. chemscene.com [chemscene.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 2-Chloro-4-methylbenzenesulfonyl chloride | CymitQuimica [cymitquimica.com]

- 6. orgsyn.org [orgsyn.org]

- 7. 2-chloro-6-methyl aniline: uses and synthesis_Chemicalbook [chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. Novel 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide Derivatives: Synthesis, Molecular Structure, Anticancer Activity and Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US4131619A - Preparation of 2-chloro-4-toluenesulfonyl chloride - Google Patents [patents.google.com]

An In-depth Technical Guide to the Reactivity Profile of 2-Chloro-6-methylbenzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-6-methylbenzenesulfonyl chloride is a substituted aromatic sulfonyl chloride that serves as a crucial building block in modern organic synthesis, particularly within the realms of medicinal chemistry and agrochemical development. Its reactivity is dominated by the electrophilic sulfur atom of the sulfonyl chloride group, which is readily attacked by a variety of nucleophiles. The presence of both a chloro and a methyl group in the ortho positions to the sulfonyl chloride moiety sterically and electronically influences its reactivity, offering a unique profile for synthetic chemists. This guide provides a comprehensive overview of the chemical properties, synthesis, and core reactivity of this compound. It further details its applications, supported by established experimental protocols and safety considerations, to provide a holistic resource for professionals in the field.

Introduction to this compound

This compound is an organic compound featuring a benzene ring substituted with a sulfonyl chloride group, a chlorine atom, and a methyl group.[1] The strategic placement of these functional groups imparts specific reactivity and properties to the molecule, making it a valuable intermediate in the synthesis of complex organic molecules.

Chemical Identity and Physicochemical Properties

A summary of the key identifiers and physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 25300-37-2 | [1][2][3] |

| Molecular Formula | C7H6Cl2O2S | [1][2][3] |

| Molecular Weight | 225.09 g/mol | [2][3] |

| Boiling Point | 132-134 °C at 0.5 mmHg | [2] |

| Density | ~1.458 g/cm³ (predicted) | [2] |

| Refractive Index | ~1.5810 | [2] |

| Sensitivity | Moisture Sensitive | [2] |

Significance in Organic Synthesis and Medicinal Chemistry

The primary utility of this compound lies in its ability to introduce the 2-chloro-6-methylphenylsulfonyl moiety into a target molecule. This is most commonly achieved through reactions with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively. Sulfonamides, in particular, are a well-established class of pharmacophores found in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs. The specific substitution pattern of this reagent can influence the biological activity and pharmacokinetic properties of the final compound.

Synthesis of this compound

The synthesis of aromatic sulfonyl chlorides is typically achieved through the chlorosulfonation of the corresponding aromatic compound or via a Sandmeyer-type reaction from an appropriate aniline derivative.

Common Synthetic Routes

A common laboratory and industrial-scale synthesis involves the diazotization of 2-chloro-6-methylaniline, followed by a reaction with sulfur dioxide in the presence of a copper catalyst (e.g., cuprous chloride or cupric chloride) and a source of chloride.[4] This method allows for the regioselective introduction of the sulfonyl chloride group.

Another established method for synthesizing sulfonyl chlorides is the reaction of a sulfonic acid or its salt with a chlorinating agent like phosphorus oxychloride or thionyl chloride.[5][6]

Detailed Experimental Protocol for a Representative Synthesis (Sandmeyer-type)

The following is a representative, generalized protocol for the synthesis of a substituted benzenesulfonyl chloride from an aniline precursor.

Step 1: Diazotization of 2-Chloro-6-methylaniline

-

In a reaction vessel equipped for cooling, 2-chloro-6-methylaniline is dissolved in an aqueous acidic solution, such as hydrochloric acid, and cooled to below 0 °C.[4]

-

A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C to form the corresponding diazonium salt.[4]

Step 2: Sulfonyl Chloride Formation

-

In a separate vessel, a solution of sulfur dioxide is prepared in a suitable solvent, often acetic acid, and saturated with a copper(I) or copper(II) chloride catalyst.

-

The cold diazonium salt solution is then added portion-wise to the sulfur dioxide/catalyst mixture.

-

Vigorous evolution of nitrogen gas is observed as the sulfonyl chloride is formed.

-

Upon completion of the reaction, the mixture is typically extracted with an organic solvent.

-

The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by distillation or crystallization.

Causality: The Sandmeyer-type reaction is a robust and widely used method for introducing a variety of functional groups onto an aromatic ring via a diazonium salt intermediate. The use of low temperatures during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt.

The Core Reactivity Profile

The reactivity of this compound is centered around the highly electrophilic sulfur atom of the sulfonyl chloride functional group. This electrophilicity is due to the strong electron-withdrawing effect of the two oxygen atoms and the chlorine atom attached to the sulfur.

Reactions with Nucleophiles: A Comprehensive Analysis

The most common and synthetically useful reactions of this compound involve nucleophilic substitution at the sulfur atom, where the chloride ion acts as the leaving group.

Primary and secondary amines readily react with this compound to form N-substituted sulfonamides.[7] This reaction is often carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.[8]

-

Mechanism : The reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom, followed by the elimination of a chloride ion. The initially formed protonated sulfonamide is then deprotonated by the base to yield the final product.

dot graph "Sulfonamide_Formation" { layout=dot; rankdir="LR"; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption { label: "Generalized workflow for sulfonamide synthesis."; fontsize: 10; fontname: "Arial"; }

Alcohols and phenols react with this compound, typically in the presence of a base, to yield sulfonate esters.[9][10][11] This reaction is a common method for converting an alcohol, which is a poor leaving group (-OH), into a sulfonate ester, which is an excellent leaving group (-OSO2R).[10][11]

-

Stereochemistry : An important feature of this reaction is that the stereochemistry at the carbon bearing the hydroxyl group is retained because the C-O bond is not broken during the reaction.[9][10]

The chloro and methyl groups at the ortho positions of this compound exert both steric and electronic effects on its reactivity.

-

Steric Hindrance : The presence of two ortho substituents can sterically hinder the approach of bulky nucleophiles to the sulfonyl group. This can be exploited for selective reactions with less hindered nucleophiles.

-

Electronic Effects : While alkyl groups are generally electron-donating, which might slightly decrease the electrophilicity of the sulfur atom, studies on related systems have shown a counterintuitive acceleration of substitution at the sulfonyl sulfur by ortho-alkyl groups.[12] This has been attributed to a rigid, compressed ground-state structure, where the release of steric strain in the transition state enhances reactivity.[12]

Applications in Drug Discovery and Agrochemicals

The 2-chloro-6-methylphenylsulfonyl moiety is incorporated into various molecules of interest in the pharmaceutical and agrochemical industries.

As a Building Block for Bioactive Sulfonamides

Sulfonyl chlorides are key building blocks for creating complex sulfonamides in medicinal chemistry. The reaction of this compound with various amine-containing scaffolds allows for the rapid generation of libraries of compounds for biological screening. For instance, it can be used in the synthesis of compounds with potential applications as enzyme inhibitors or receptor ligands.

Representative Experimental Protocol: Synthesis of a Sulfonamide

-

To a stirred solution of an amine (1.0 equivalent) in a suitable solvent (e.g., dichloromethane) at 0 °C, add a base such as triethylamine (1.2 equivalents).[13]

-

Slowly add a solution of this compound (1.1 equivalents) in the same solvent.[13]

-

Allow the reaction mixture to warm to room temperature and stir for a specified time (e.g., 18 hours), monitoring by TLC or LC-MS.[13]

-

Upon completion, quench the reaction with an aqueous solution (e.g., saturated aqueous NaHCO3).[13]

-

Separate the organic layer, wash with brine, dry over a drying agent (e.g., MgSO4), and concentrate under reduced pressure to obtain the crude product.[13]

-

Purify the product by a suitable method, such as column chromatography.

dot graph "Experimental_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} caption { label: "Step-by-step workflow for a typical sulfonamide synthesis."; fontsize: 10; fontname: "Arial"; }

Handling, Safety, and Storage

This compound is a corrosive and moisture-sensitive compound that requires careful handling.

-

Hazards : It is harmful if swallowed, inhaled, or in contact with skin.[2] It causes severe skin burns and eye damage.[2][14]

-

Personal Protective Equipment (PPE) : Always handle this chemical in a well-ventilated fume hood while wearing suitable protective clothing, gloves, and eye/face protection.[2]

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place, under an inert atmosphere.[2][14] It should be stored in a corrosives area away from incompatible materials such as acids, strong oxidizing agents, strong bases, and alcohols.[14]

-

Disposal : Waste material should be disposed of in accordance with local, regional, and national hazardous waste regulations.

Conclusion

This compound is a versatile and reactive building block with significant applications in organic synthesis. Its reactivity, primarily characterized by nucleophilic substitution at the sulfonyl group, is subtly modulated by its unique ortho-substitution pattern. A thorough understanding of its properties, reactivity, and handling requirements is essential for its effective and safe utilization in the synthesis of novel compounds for the pharmaceutical and agrochemical industries.

References

-

JoVE. (2023-04-30). Amines to Sulfonamides: The Hinsberg Test. [Link]

-

Pearson. (2022-05-04). Leaving Group Conversions - Sulfonyl Chlorides: Videos & Practice Problems. [Link]

-

Scilit. Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. [Link]

-

Chegg.com. (2021-03-01). Solved Alcohols react with sulfonyl chlorides to form. [Link]

-

Filo. (2023-11-03). Alcohols react with sulfonyl chlorides to give alkyl sulfonates. The sulf.... [Link]

-

Chemistry LibreTexts. (2021-07-31). 23.9: Amines as Nucleophiles. [Link]

-

Common Organic Chemistry. Alcohol to Chloride - Sulfonyl Chlorides (R-SO2Cl). [Link]

-

YouTube. (2023-11-18). Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. [Link]

-

MDPI. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]

-

ChemBK. (2024-04-09). 2-CHLORO-6-METHYLBENZENESULPHONYL CHLORIDE. [Link]

-

Organic Chemistry Portal. Synthesis of sulfonyl chloride substrate precursors. [Link]

-

P&S Chemicals. Product information, this compound. [Link]

-

Organic Syntheses. Benzenesulfonyl chloride. [Link]

-

NIST WebBook. Benzenesulfonyl chloride, 2,4,6-trimethyl-. [Link]

-

Wikipedia. Benzenesulfonyl chloride. [Link]

-

MDPI. (2023-09-26). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. [Link]

- Google Patents. CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides.

-

PubChem. 2-Mesitylenesulfonyl chloride. [Link]

-

ResearchGate. (2025-08-30). Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid. [Link]

-

ResearchGate. Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride.... [Link]

Sources

- 1. pschemicals.com [pschemicals.com]

- 2. chembk.com [chembk.com]

- 3. This compound, 98% | Fisher Scientific [fishersci.ca]

- 4. CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides - Google Patents [patents.google.com]

- 5. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Video: Amines to Sulfonamides: The Hinsberg Test [jove.com]

- 8. researchgate.net [researchgate.net]

- 9. Leaving Group Conversions - Sulfonyl Chlorides Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 10. Solved Alcohols react with sulfonyl chlorides to form | Chegg.com [chegg.com]

- 11. Alcohols react with sulfonyl chlorides to give alkyl sulfonates. The sulf.. [askfilo.com]

- 12. mdpi.com [mdpi.com]

- 13. Alcohol to Chloride - Sulfonyl Chlorides (R-SO2Cl) [commonorganicchemistry.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide on the Thermal Stability and Decomposition of 2-Chloro-6-methylbenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract